molecular formula C13H14BrNO2 B2441886 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione CAS No. 937690-57-8

5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione

Cat. No.: B2441886
CAS No.: 937690-57-8
M. Wt: 296.164
InChI Key: MWXFKVGXECELTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in a variety of biological processes .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an indole ring system with a bromine atom at the 5-position and a 3-methylbutyl group at the 1-position . The “2,3-dione” indicates the presence of two carbonyl groups at the 2 and 3 positions of the indole ring.


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” would undergo depend on the reaction conditions and the other compounds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom and the carbonyl groups would likely make the compound relatively polar .

Scientific Research Applications

Antimicrobial Applications

5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione and its derivatives have shown promising results in antimicrobial applications. The compound's framework, especially when part of heterocyclic compounds, is effective against various strains of bacteria and fungi. Derivatives obtained from this compound exhibited high antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications. Notably, some specific derivatives synthesized from it demonstrated high antimicrobial activity, especially against pathogenic bacteria and fungi, as well as notable anti-HIV activity (Mageed et al., 2021), (Ashok et al., 2015), (Pandeya et al., 2000), (Pandeya et al., 1999).

Antiviral and Antituberculosis Applications

The compound's derivatives were also evaluated for their antiviral activities, showing some weak activity against specific viruses like the yellow fever virus and bovine viral diarrhea virus. Moreover, they have been assessed for their antituberculosis properties, with certain derivatives displaying significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Terzioğlu et al., 2005), (Karalı et al., 2007), (Güzel et al., 2008).

Cancer Inhibitory Activity

In the field of oncology, derivatives of This compound have been synthesized and evaluated for their cancer inhibitory activity. Some derivatives showed comparable anticancer activity to known anticancer agents against specific cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Zi-cheng, 2013).

Properties

IUPAC Name

5-bromo-1-(3-methylbutyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFKVGXECELTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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